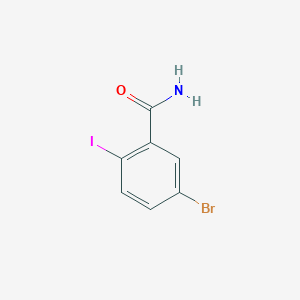

5-Bromo-2-iodobenzamide

Description

Contextualization of 5-Bromo-2-iodobenzamide within Benzamide (B126) and Halogenated Aromatic Compound Research

This compound is a specific example of a dihalogenated benzamide, featuring both a bromine and an iodine atom on the aromatic ring. The benzamide functional group itself is a common motif in many biologically active molecules. The presence of halogens on the aromatic ring significantly influences the electronic properties and reactivity of the molecule.

The carbon-halogen bond strength decreases down the group (F > Cl > Br > I), meaning that the carbon-iodine bond is the most susceptible to cleavage. This differential reactivity is a key feature exploited in synthetic chemistry. For instance, the iodine atom in this compound can be selectively targeted in cross-coupling reactions, leaving the more stable carbon-bromine bond intact for subsequent transformations. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.

Significance of Dihalogentated Benzamides in Organic Synthesis and Molecular Design

Dihalogenated benzamides, such as this compound, are valuable intermediates in organic synthesis. Their utility stems from the ability to sequentially functionalize the aromatic ring through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This stepwise approach provides a powerful tool for creating molecular diversity from a single, readily accessible starting material.

The distinct steric and electronic environments of the two halogen atoms in dihalogenated benzamides also play a crucial role in directing the regioselectivity of these reactions. This control is essential for the rational design and synthesis of complex target molecules, including pharmaceuticals and functional materials. The ability to introduce different substituents at specific positions on the benzamide core is a cornerstone of modern molecular design.

Overview of Research Trajectories for this compound and Related Structural Motifs

Research involving this compound and its structural analogs is primarily focused on their application as versatile building blocks in the synthesis of more complex molecules. For instance, it serves as a precursor for creating compounds with potential biological activities. The development of new synthetic methodologies that utilize the unique reactivity of this and similar dihalogenated compounds is an active area of investigation. This includes the exploration of novel catalytic systems for selective C-I and C-Br bond functionalization.

Recent studies have demonstrated the use of o-halogenated benzamides in photoredox catalysis to generate aryl radicals, which can then undergo a variety of transformations to produce diverse molecular structures. rsc.orgrsc.org This highlights the ongoing efforts to expand the synthetic utility of these important chemical intermediates.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, reactivity, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C7H5BrINO | nih.gov |

| Molecular Weight | 325.93 g/mol | nih.gov |

| CAS Number | 289039-20-9 | nih.govsynquestlabs.comsigmaaldrich.combldpharm.com |

| Appearance | Not specified, but likely a solid at room temperature | lookchem.com |

| Storage | Sealed refrigeration is recommended | bldpharm.comlookchem.com |

Synthesis of this compound

The preparation of this compound typically involves multi-step synthetic sequences. One common approach starts from more readily available precursors, such as 2-amino-5-bromobenzoic acid. The synthesis often involves diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the iodine atom. The final step would be the conversion of the carboxylic acid to the primary amide.

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, the synthesis of related halogenated benzamides offers insight into the general strategies employed. For example, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been achieved in a one-pot, three-step process starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This efficient approach involves the formation of a benzoxazinedione intermediate, followed by aminolysis and electrophilic halogenation. sioc-journal.cn Such one-pot procedures are advantageous as they can offer higher yields, milder reaction conditions, and are more environmentally friendly. sioc-journal.cn

Research Applications of this compound

The primary application of this compound in research is as a versatile chemical intermediate. Its dihalogenated nature allows for selective and sequential functionalization, making it a valuable tool for medicinal chemists and materials scientists.

For instance, related halogenated benzamides have been used as precursors in the synthesis of radiolabeled imaging agents for dopamine (B1211576) D2 receptors. researchgate.netebi.ac.ukacs.org The ability to introduce a radioisotope, such as Iodine-123 or Iodine-125, at a specific position is critical for these applications. researchgate.netebi.ac.uk

Furthermore, the development of organic photoredox catalysts has enabled new transformations of o-halogenated benzamides. rsc.orgrsc.org These methods allow for the generation of aryl radicals under mild conditions, which can then be used in a variety of synthetic transformations to create complex molecules like enamides and isoindolinones. rsc.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQDNPRLSXTGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654354 | |

| Record name | 5-Bromo-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-20-9 | |

| Record name | 5-Bromo-2-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 5-bromo-2-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Iodobenzamide and Its Precursors

Strategies for Carbon-Halogen Bond Installation in Benzamide (B126) Frameworks

The introduction of bromine and iodine onto the benzamide scaffold is a critical step. This can be achieved through direct functionalization of a pre-existing benzamide or by constructing the ring with the halogens already in place from a suitable precursor.

Direct C–H bond halogenation is an efficient strategy for synthesizing halogenated aromatics by avoiding the need for pre-functionalized starting materials. nih.gov Amide functionalities, including primary benzamides, can serve as directing groups to guide the halogenation to the ortho position. rsc.org Transition-metal catalysis is often employed to facilitate this transformation.

Several catalytic systems have been developed for the ortho-C–H halogenation of benzamides:

Palladium-Catalyzed Halogenation : Palladium(II) salts have been used to achieve direct ortho-bromination and iodination of arenes with primary amide groups. rsc.org These reactions often utilize N-halosuccinimides (NBS for bromination, NIS for iodination) as the halogen source. rsc.org

Nickel-Catalyzed Halogenation : Nickel(II) catalysts can also direct the ortho-halogenation of benzamides. The amide directing group forms a chelate complex with the nickel catalyst, which then undergoes oxidative addition with an N-halosuccinimide, followed by reductive elimination to yield the halogenated product. rsc.org

Iridium-Catalyzed Iodination : An iridium-catalyzed method has been described for the selective ortho-iodination of benzamides. This process works under mild conditions and is tolerant of air and moisture, making it potentially suitable for industrial applications. nih.gov The reaction can also be performed using mechanochemistry, which can reduce reaction times and solvent use. nih.govacs.org

| Catalyst System | Directing Group | Halogen Source | Key Features |

| Palladium(II) Salts | Primary Amide | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | First example of direct bromination/iodination of arenes with a primary amide group. rsc.org |

| Nickel(II) Catalysts | Amide | N-Halosuccinimides | Proceeds via a chelate complex with the catalyst. rsc.org |

| Iridium(III) Catalysts | Benzamides, Weinreb Amides | N-Iodosuccinimide (NIS) | Works under mild conditions; can be performed mechanochemically. nih.govacs.org |

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group on an aromatic ring with a halide via a diazonium salt intermediate. wikipedia.orgbyjus.com This reaction is particularly crucial for the synthesis of the key precursor, 5-Bromo-2-iodobenzoic acid, from 2-Amino-5-bromobenzoic acid. chemicalbook.comnbinno.com

The process involves two main steps:

Diazotization : The primary aromatic amine (2-Amino-5-bromobenzoic acid) is treated with a nitrite (B80452) source, typically sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C) to form a diazonium salt. chemicalbook.com

Halogen Substitution : The resulting diazonium salt is then treated with a copper(I) halide or potassium iodide to introduce the corresponding halogen. wikipedia.orgchemicalbook.com For iodination, the use of potassium iodide (KI) is common and does not strictly require a copper catalyst. chemicalbook.com The diazonium group is displaced, releasing nitrogen gas and forming the aryl-iodine bond. byjus.com

A typical procedure for synthesizing 5-Bromo-2-iodobenzoic acid via this method achieves a high yield. chemicalbook.com

| Reaction Stage | Reagents | Temperature | Duration | Observations | Yield |

| Diazotization | 2-Amino-5-bromobenzoic acid, HCl, NaNO₂ in water | 0 °C | 3 hours | Formation of the diazonium salt solution. chemicalbook.com | N/A |

| Iodination | Potassium Iodide (KI), H₂SO₄ in water | Heated to 90 °C | ~1.3 hours | A solid precipitates upon cooling. chemicalbook.com | 87% chemicalbook.com |

Amidation Reactions for Benzamide Formation

The final step in many synthetic routes to 5-Bromo-2-iodobenzamide is the formation of the primary amide from its corresponding carboxylic acid, 5-Bromo-2-iodobenzoic acid.

A traditional and robust method for forming a primary benzamide is the reaction of an activated carboxylic acid derivative with ammonia (B1221849). chemsky-cn.com The most common approach involves a two-step sequence:

Activation of the Carboxylic Acid : 5-Bromo-2-iodobenzoic acid is converted into a more reactive acyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk

Reaction with Ammonia : The resulting 5-bromo-2-iodobenzoyl chloride is then treated with ammonia (NH₃), which acts as a nucleophile, attacking the carbonyl carbon and displacing the chloride to form this compound. chemsky-cn.comprepchem.com A similar procedure is used for the synthesis of p-iodobenzamide, where p-iodobenzoyl chloride is reacted with concentrated ammonium (B1175870) hydroxide (B78521). prepchem.com

While the acyl chloride method is effective, modern synthetic chemistry has pursued milder and more atom-economical alternatives to avoid harsh reagents. ucl.ac.uk

Coupling Reagents : A significant portion of laboratory-scale amidations rely on stoichiometric coupling reagents that activate the carboxylic acid in situ. ucl.ac.uk Common reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and uronium salts like HATU. ucl.ac.uk These reagents facilitate the amide bond formation under mild conditions. chemsky-cn.com

Catalytic Direct Amidation : Methods for the direct condensation of carboxylic acids and amines using catalysts, such as those based on boronic acid, are being developed to improve the greenness of amide synthesis, though they are not yet as widely used in preparative settings. ucl.ac.uk

Electrochemical Methods : Recent advances include electrochemical approaches for amide bond formation. These methods can offer high selectivity and sustainability by avoiding traditional oxidants and reagents. acs.orgnih.gov

Synthesis of Key Precursors and Intermediates

The primary precursor for the synthesis of this compound is 5-Bromo-2-iodobenzoic acid . As detailed in section 2.1.2, this intermediate is most effectively synthesized from 2-Amino-5-bromobenzoic acid through a Sandmeyer-type diazotization and iodination reaction. chemicalbook.comnbinno.com The starting material, 2-Amino-5-bromobenzoic acid, is a commercially available compound that serves as a versatile building block in organic synthesis. The synthesis of 5-Bromo-2-iodobenzoic acid is a critical transformation for accessing not only this compound but also other derivatives used in pharmaceutical and agrochemical research. nbinno.comnih.gov

Preparation of 5-Bromo-2-iodobenzoic Acid

The principal precursor for this compound is 5-Bromo-2-iodobenzoic acid. nbinno.com The most common and well-documented method for its synthesis is a Sandmeyer-type reaction, which starts from 2-Amino-5-bromobenzoic acid. nbinno.comchemicalbook.com This transformation involves two critical stages: diazotization of the amino group, followed by the substitution of the resulting diazonium group with iodine.

The process begins with the dissolution of 2-Amino-5-bromobenzoic acid in an aqueous solution, often with a base like sodium hydroxide (NaOH) and sodium nitrite (NaNO₂). chemicalbook.com The mixture is cooled to a low temperature, typically 0°C, using an ice bath. chemicalbook.com A strong acid, such as hydrochloric acid (HCl), is then added dropwise to the cooled mixture. This step facilitates the formation of a diazonium salt intermediate. chemicalbook.comgoogle.com

Following the diazotization, a solution of an iodide salt, most commonly potassium iodide (KI), is introduced. chemicalbook.comgoogle.com The reaction mixture is then heated to promote the substitution reaction, where the diazonium group is replaced by an iodine atom, leading to the formation of 5-Bromo-2-iodobenzoic acid. chemicalbook.com The reaction yields can be quite high, with reports of up to 87% after purification. chemicalbook.com

Table 1: Reagents and Conditions for the Synthesis of 5-Bromo-2-iodobenzoic Acid chemicalbook.com

| Step | Reagents | Conditions |

| Diazotization | 2-Amino-5-bromobenzoic acid, Sodium Nitrite (NaNO₂), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water | Cooled to 0°C, followed by heating to 35-40°C. Total reaction time of approximately 3 hours. |

| Iodination | Potassium Iodide (KI), Sulfuric Acid (H₂SO₄), Water | Heated to 90°C for about 1 to 1.3 hours. |

Synthesis of Halogenated Benzoyl Chlorides

To facilitate the final amidation step, the carboxylic acid group of 5-Bromo-2-iodobenzoic acid must be converted into a more reactive functional group. The formation of an acyl chloride, specifically 5-bromo-2-iodobenzoyl chloride, is a standard approach. Acyl chlorides are valuable activated derivatives of carboxylic acids used as intermediates in the production of pharmaceuticals and other fine chemicals. google.com

The conversion of a benzoic acid derivative to its corresponding benzoyl chloride is a fundamental transformation in organic synthesis. vaia.com Several reagents are effective for this purpose. Thionyl chloride (SOCl₂) is a widely used and preferred reagent for this conversion because it is highly specific and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. vaia.comwikipedia.org

Other common chlorinating agents include:

Phosphorus pentachloride (PCl₅) wikipedia.orgatamankimya.com

Oxalyl chloride ((COCl)₂) atamankimya.com

The general reaction involves treating the carboxylic acid (5-Bromo-2-iodobenzoic acid) with the chlorinating agent, often in an inert solvent. This reaction substitutes the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding the highly reactive acyl chloride. vaia.comwikipedia.org This intermediate is typically used immediately in the subsequent step without extensive purification due to its reactivity.

Table 2: Common Reagents for Benzoyl Chloride Synthesis

| Reagent | Chemical Formula | Typical Use |

| Thionyl Chloride | SOCl₂ | Preferred for converting carboxylic acids to acyl chlorides. vaia.com |

| Phosphorus Pentachloride | PCl₅ | A common chlorinating agent for carboxylic acids. wikipedia.org |

| Oxalyl Chloride | (COCl)₂ | Used for converting carboxylic acids to acyl chlorides. atamankimya.com |

Purification and Isolation Techniques in the Synthesis of this compound

The final stage in producing this compound involves its purification and isolation to ensure the desired level of purity for its intended application. Following the synthesis, the crude product is typically a solid mixed with unreacted starting materials, reagents, and byproducts.

Recrystallization is a primary and effective technique for purifying solid organic compounds like this compound and its precursors. evitachem.com This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For the precursor, 5-Bromo-2-iodobenzoic acid, a common method involves recrystallization from a 50% ethanol-water mixture. chemicalbook.com For a related compound, 5-bromo-2-chloro-ethyl benzoate, crystallization from hexane (B92381) is used. google.com The choice of solvent is critical and is determined empirically to maximize the recovery of the pure product.

Chromatography , particularly column chromatography, is another powerful purification method that can be employed if recrystallization does not provide adequate purity. This technique separates components of a mixture based on their differential adsorption onto a stationary phase (like silica (B1680970) gel or alumina) as a mobile phase (solvent) flows through it. While specific details for this compound are not extensively documented, it is a standard technique for purifying complex organic molecules. uni-regensburg.de

After purification, the final product is isolated. In the case of recrystallization, this is achieved by filtration , where the solid crystals are separated from the liquid mother liquor. The isolated solid is then typically washed with a small amount of cold solvent to remove any remaining impurities and subsequently dried, often under vacuum, to remove all traces of the solvent.

Spectroscopic and Structural Characterization of 5 Bromo 2 Iodobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis of Aromatic and Amide Protons

Carbon NMR (¹³C NMR) Investigations of Carbon Skeleton

Specific ¹³C NMR spectral data for 5-Bromo-2-iodobenzamide are not found in the reviewed literature. A theoretical analysis would predict distinct resonances for each of the seven carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to appear significantly downfield. The chemical shifts of the aromatic carbons would be influenced by the positions of the bromine and iodine substituents.

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

There are no available research findings detailing the use of advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the structural elucidation of this compound. These techniques would be invaluable in confirming the connectivity of protons and carbons within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through the analysis of their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimentally determined Infrared (IR) absorption data for this compound is not available in the surveyed scientific literature. A standard IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, and various C-H and C-C stretching and bending vibrations associated with the substituted aromatic ring.

Raman Spectroscopy Applications

Specific Raman spectroscopy data for this compound could not be located in published research. Raman spectroscopy would be a complementary technique to IR, particularly for observing vibrations of non-polar bonds and providing a fingerprint spectrum for the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the precise determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unambiguously determining the elemental composition of a compound by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS provides the exact mass, which is unique for a specific elemental formula due to the mass defect of individual isotopes.

The elemental composition of this compound is C₇H₅BrINO. The theoretical exact mass for its molecular ion [M]⁺ can be calculated by summing the masses of the most abundant isotopes of its constituent elements. The calculation, based on the precise masses of ¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br, and ¹²⁷I, confirms the unique mass signature of the compound. An experimental HRMS measurement yielding a mass that matches this theoretical value with minimal error would provide strong evidence for the presence of this compound and confirm its elemental formula.

Table 1: Calculation of Theoretical Exact Mass for [C₇H₅⁷⁹Br¹²⁷I¹⁴N¹⁶O]

| Element | Isotope | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 7 | 12.000000 | 84.000000 |

| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |

| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| Iodine | ¹²⁷I | 1 | 126.904473 | 126.904473 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | | | Theoretical Exact Mass | 324.859924 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.org This technique is highly effective for analyzing complex mixtures, purifying compounds, and quantifying specific analytes. For halobenzamides, LC-MS/MS (tandem mass spectrometry) has been established as a sensitive method for detection and quantification in various matrices. nih.gov

A typical LC-MS method for the analysis of this compound would involve:

Chromatographic Separation: A reversed-phase HPLC column, such as a C18, would likely be used to separate the compound from impurities or other components in a sample mixture. The mobile phase would typically consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization.

Ionization: After elution from the LC column, the analyte would be ionized, most commonly using electrospray ionization (ESI), before entering the mass spectrometer.

Detection: The mass spectrometer would then detect the ionized this compound, typically as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

This technique would allow for the confirmation of the compound's molecular weight and can be used for quantitative analysis over a wide range of concentrations. researchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly gentle ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov This characteristic makes it an invaluable tool for studying reaction mechanisms, as it can be used to detect and characterize transient intermediates, reactants, and products directly from a reaction mixture. uvic.carsc.org

For a molecule like this compound, ESI-MS could be employed to study a variety of reactions. For example, in nucleophilic aromatic substitution reactions, ESI-MS could potentially intercept and identify key intermediates, such as Meisenheimer complexes, if they are sufficiently stable and carry a charge. Studies on related N-phenylbenzamides have successfully used ESI-MS/MS to investigate gas-phase Smiles rearrangement reactions, demonstrating the technique's power in elucidating complex molecular transformations initiated at either nitrogen or oxygen anionic centers within the amide group. researchgate.net By monitoring the reaction over time, ESI-MS can provide a snapshot of the species present in solution, offering crucial insights into the reaction pathway. nih.gov

X-ray Crystallography of this compound and Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, which governs the material's bulk properties.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly documented, analysis of the closely related analogue 2-iodobenzamide (B1293540) provides significant insight into the likely structural characteristics. nih.goviucr.org Single crystals of 2-iodobenzamide were grown by slow evaporation and analyzed using a single-crystal X-ray diffractometer. nih.goviucr.org

The analysis revealed that 2-iodobenzamide crystallizes in the monoclinic space group P2₁/c, with one molecule in the asymmetric unit. nih.goviucr.org The aromatic ring is inclined relative to the plane of the amide group by 44.37 (1)°. nih.goviucr.org This type of detailed structural data, including precise unit cell dimensions, is foundational for understanding the solid-state conformation of the molecule.

Table 2: Crystallographic Data for the Analogue 2-Iodobenzamide nih.goviucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆INO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5273 (3) |

| b (Å) | 5.2012 (2) |

| c (Å) | 18.6677 (7) |

| α (°) | 90 |

| β (°) | 98.835 (1) |

| γ (°) | 90 |

| Volume (ų) | 818.51 (5) |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing and the network of intermolecular interactions determine the stability and physical properties of a molecular crystal. researchgate.netmdpi.com In the crystal structure of the analogue 2-iodobenzamide, a combination of hydrogen bonds and halogen bonds dictates the supramolecular architecture. nih.goviucr.org

Key intermolecular interactions observed include:

N—H⋯O Hydrogen Bonds: These strong, directional interactions are a dominant feature in the crystal packing of amides. In 2-iodobenzamide, these hydrogen bonds link molecules together to form distinct dimers and tetramers. nih.goviucr.org

C—I⋯π Halogen Bonds: The iodine atom acts as a halogen bond donor, forming an interaction with the π-system of an adjacent aromatic ring. This type of interaction is crucial in organizing the hydrogen-bonded dimers and tetramers into extended sheets within the crystal lattice. nih.goviucr.org

These non-covalent interactions, working in concert, create a stable, three-dimensional structure. The presence of a bromine atom in this compound would be expected to introduce additional possibilities for intermolecular interactions, including C—Br⋯O or C—Br⋯π halogen bonds, potentially leading to a different but equally complex and well-defined crystal packing arrangement. The study of these interactions is fundamental to crystal engineering, which seeks to design new materials with specific properties based on an understanding of molecular recognition in the solid state. ias.ac.in

Investigation of Intramolecular Interactions (e.g., I···O Secondary Bonds)

The spatial arrangement of atoms within a molecule and the non-covalent interactions between them play a crucial role in determining its conformation, stability, and reactivity. In this compound, the proximity of the iodine atom at the 2-position to the oxygen atom of the amide group at the 1-position suggests the potential for an intramolecular secondary bond between iodine and oxygen (I···O). This type of interaction, a form of a halogen bond, is a significant supramolecular interaction that can influence crystal packing and molecular conformation.

The presence of a short I···O distance, which is less than the sum of the van der Waals radii of iodine and oxygen (approximately 3.50 Å), would provide strong evidence for a secondary bonding interaction. This interaction can be further characterized by the C-I···O bond angle.

To illustrate the nature of these interactions, the following table presents relevant bond lengths and angles from the crystal structure of 2-iodobenzamide as a proxy. researchgate.net

| Interaction | Bond Length (Å) | Bond Angle (°) |

| C-I | 2.102 | |

| C=O | 1.243 | |

| C-N | 1.332 | |

| I···O | 2.839 | |

| C-I···O | 155.8 | |

| C-C=O | 121.2 |

Data based on the crystal structure of 2-iodobenzamide. researchgate.net

The observed I···O distance in 2-iodobenzamide is significantly shorter than the sum of the van der Waals radii, and the C-I···O angle is nearly linear, which are characteristic features of a significant halogen bond. It is highly probable that similar intramolecular I···O secondary bonding exists in this compound, influencing its molecular conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. The absorption of ultraviolet or visible light by a molecule induces transitions of electrons from lower to higher energy molecular orbitals. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the π-electrons of the benzene (B151609) ring and the non-bonding electrons of the amide group and the halogen substituents. The principal transitions anticipated are π → π* and n → π. The π → π transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high intensity. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen or nitrogen of the amide group) to an antibonding π* orbital, are generally of lower intensity.

While the specific UV-Vis spectrum for this compound is not available in the reviewed literature, data from the closely related compound 5-Bromo-2-Hydroxybenzaldehyde can provide an estimation of the expected absorption maxima. A study on 5-Bromo-2-Hydroxybenzaldehyde reports its UV-Visible spectrum in chloroform. nih.gov The presence of the iodo and amide functional groups in this compound would likely lead to shifts in the absorption maxima compared to the hydroxy-analogue due to their different electronic effects.

The following table presents the UV-Vis absorption data for 5-Bromo-2-Hydroxybenzaldehyde in chloroform, which can serve as a reference for the potential electronic transitions in this compound. nih.gov

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Tentative Assignment |

| Chloroform | 258 | 8,913 | π → π |

| Chloroform | 335 | 4,169 | n → π |

Data for 5-Bromo-2-Hydroxybenzaldehyde. nih.gov

It is expected that the bromine and iodine substituents on the benzamide (B126) ring will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide, moving the absorption to longer wavelengths.

Elemental Analysis for Compound Purity and Identity

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This information is crucial for verifying the empirical and molecular formula of a newly synthesized compound and for assessing its purity.

For this compound, with the molecular formula C₇H₅BrINO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, Iodine, Nitrogen, and Oxygen). The experimental values obtained from elemental analysis should closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%), to confirm the compound's identity and purity.

The following table compares the calculated theoretical elemental composition of this compound with a column for hypothetical experimental values that would be expected from an analysis of a pure sample.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 25.79 | 25.85 |

| Hydrogen (H) | 1.55 | 1.53 |

| Nitrogen (N) | 4.30 | 4.32 |

A close correlation between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen would provide strong evidence for the successful synthesis and purification of this compound.

Reactivity and Reaction Pathways Involving 5 Bromo 2 Iodobenzamide

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 5-Bromo-2-iodobenzamide, these reactions primarily exploit the higher reactivity of the C-I bond.

Palladium-Catalyzed Sonogashira Coupling with Terminal Acetylenes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, this reaction proceeds selectively at the C-2 position, leaving the bromo substituent intact for potential subsequent transformations. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. researchgate.net

The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The palladium catalyst, often in the form of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, undergoes oxidative addition with the aryl iodide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination that yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

| Catalyst System | Alkyne Substrate | Base | Solvent | Temperature | Yield |

| Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | THF | Room Temp. | High |

| PdCl₂(PPh₃)₂ / CuI | 1-Heptyne | Piperidine | DMF | 60 °C | Good |

| Pd(OAc)₂ / XPhos / CuI | Trimethylsilylacetylene | DIPA | Toluene | 80 °C | Moderate |

This table represents typical conditions and expected outcomes for the Sonogashira coupling of this compound. Actual yields may vary depending on the specific substrates and reaction conditions.

Suzuki-Miyaura Cross-Coupling and Related Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. libretexts.orgtcichemicals.com For this compound, the reaction with an arylboronic acid is expected to occur preferentially at the more reactive iodo-substituted position. dntb.gov.ua

The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and finally reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts, phosphine (B1218219) ligands, and bases can be employed to optimize the reaction conditions for specific substrates. researchgate.net

| Palladium Catalyst | Ligand | Boronic Acid | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | - | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 90 °C |

| Pd(dppf)Cl₂ | dppf | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 °C |

| Pd₂(dba)₃ | SPhos | 3-Thienylboronic acid | Cs₂CO₃ | THF | 80 °C |

This table illustrates representative conditions for the Suzuki-Miyaura coupling of this compound, with the coupling expected at the C-2 position.

Buchwald-Hartwig C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgwikipedia.org Similar to other palladium-catalyzed reactions, the amination of this compound is anticipated to take place selectively at the C-I bond. nih.gov

The reaction mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. libretexts.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. organic-chemistry.org

| Palladium Precatalyst | Ligand | Amine | Base | Solvent | Temperature |

| Pd₂(dba)₃ | BINAP | Morpholine | NaOtBu | Toluene | 100 °C |

| Pd(OAc)₂ | XPhos | Aniline | K₃PO₄ | Dioxane | 110 °C |

| [Pd(allyl)Cl]₂ | RuPhos | n-Butylamine | LiHMDS | THF | 80 °C |

This table provides examples of typical conditions for the Buchwald-Hartwig amination of this compound, with the reaction occurring at the C-2 position.

Heteroannulation and Cyclization Reactions

The products derived from the initial cross-coupling reactions of this compound, particularly the 2-alkynylbenzamides from Sonogashira coupling, are valuable intermediates for the synthesis of various heterocyclic systems through heteroannulation and cyclization reactions.

Palladium Chloride-Mediated Heteroannulation for Indole (B1671886) and Quinazolinone Synthesis

The 2-(alkynyl)benzamide intermediates obtained from the Sonogashira coupling of this compound can undergo palladium-catalyzed intramolecular cyclization to afford indole derivatives. For instance, treatment of a 2-(phenylethynyl)benzamide with a palladium(II) catalyst such as palladium chloride can induce an intramolecular aminopalladation followed by reductive elimination to furnish a substituted indole.

Furthermore, palladium-catalyzed carbonylative cyclization reactions of 2-iodobenzamides with various partners can lead to the formation of quinazolinones. nih.gov These reactions often involve the in-situ generation of an acyl-palladium intermediate which then undergoes intramolecular cyclization.

Boric Acid-Mediated Cyclocondensation

Boric acid has emerged as a mild and efficient catalyst for various condensation reactions, including the formation of amide bonds and heterocycles. nih.govorgsyn.org While specific examples with this compound are not extensively documented, the general principle involves the activation of a carbonyl group by boric acid, facilitating nucleophilic attack.

In the context of this compound derivatives, boric acid could potentially mediate the cyclocondensation between the benzamide (B126) nitrogen and a suitably positioned electrophile, or catalyze the reaction of the amide with another functional group introduced through prior modifications. For example, a 2-aminobenzamide (B116534) derivative (formed via a Buchwald-Hartwig reaction) could undergo boric acid-catalyzed condensation with an aldehyde or carboxylic acid to form a quinazolinone ring system. rsc.org The reaction conditions are typically mild, often involving heating in a high-boiling solvent with azeotropic removal of water. orgsyn.org

Hypervalent Iodine Chemistry

The iodine atom in this compound and its derivatives enables access to hypervalent iodine chemistry, where the iodine atom exists in a formal oxidation state higher than +1. This property is central to its use in synthetic organic chemistry, particularly in the development of organocatalysts for oxidation reactions.

Formation of Benziodazolones from this compound Derivatives

Benziodazolones are five-membered iodine(III)-containing heterocycles, which are nitrogen analogs of the more common benziodoxolones. nih.gov These compounds can be synthesized from the corresponding 2-iodobenzamides through oxidation. A convenient, one-step procedure involves the reaction of a 2-iodobenzamide (B1293540) derivative with meta-chloroperoxybenzoic acid (m-CPBA) in acetonitrile (B52724) at room temperature. nih.gov

For instance, 5-bromo-2-iodo-N-isopropylbenzamide can be oxidized to form the corresponding 3-chlorobenzoyloxy-substituted benziodazolone derivative. nih.gov These heterocyclic products are valuable as reagents in further synthetic transformations, such as the direct esterification of alcohols and amidation of amines when used in combination with triphenylphosphine (B44618) (PPh3) and pyridine. nih.gov

Catalytic Activity of 2-Iodobenzamide Derivatives in Oxidation Reactions

Derivatives of 2-iodobenzamide have emerged as efficient and environmentally benign organocatalysts for the oxidation of alcohols. nih.govresearchgate.net These catalysts operate effectively at room temperature in the presence of a co-oxidant, typically Oxone® (2KHSO₅·KHSO₄·K₂SO₄). nih.govresearchgate.net The catalytic system can convert primary alcohols into corresponding carboxylic acids and secondary alcohols into ketones in moderate to excellent yields. nih.govresearchgate.net

Notably, N-isopropyl-2-iodobenzamide has demonstrated excellent catalytic properties for alcohol oxidation. nih.gov This catalytic system has also been successfully applied to the direct oxidative cleavage of tetrahydrofuran-2-methanols to yield the corresponding γ-lactones. researchgate.netnii.ac.jp The ortho-relationship between the iodine atom and the amide group is considered crucial for the catalyst's reactivity. nii.ac.jpjst.go.jp

Mechanistic Investigations of Catalytic Cycles

The catalytic activity of 2-iodobenzamide derivatives in oxidation reactions proceeds through a cycle involving hypervalent iodine species. nih.govacsgcipr.org A plausible mechanism suggests that the monovalent iodine of the iodobenzamide catalyst (I) is first oxidized by a co-oxidant, such as Oxone®, to a trivalent iodine species (III) and subsequently to a pentavalent iodine species (V). nih.govnsf.gov

This in situ generated pentavalent iodine compound is the active oxidant that reacts with the alcohol substrate. nih.govnsf.gov After oxidizing the alcohol, the iodine is reduced back to its monovalent state and can re-enter the catalytic cycle. acsgcipr.org Studies have shown that the high reactivity of some 2-iodobenzamide catalysts at room temperature is due to the rapid generation of the pentavalent species from the trivalent species during the reaction. nih.govresearchgate.net

The proposed catalytic cycle can be summarized as follows:

Oxidation of Catalyst : The 2-iodobenzamide (ArI) is oxidized by the co-oxidant (e.g., Oxone®) to generate a hypervalent iodine(V) species (ArIO₂). nih.govnsf.gov

Oxidation of Substrate : The ArIO₂ species oxidizes the alcohol, producing the corresponding carbonyl compound. nih.govnsf.gov

Catalyst Regeneration : The iodine is reduced back to ArI, which is then re-oxidized to continue the cycle. acsgcipr.org

Influence of Conformation and Substituent Effects on Reactivity

The reactivity of 2-iodobenzamide catalysts is significantly influenced by both electronic effects from substituents on the aromatic ring and conformational factors of the amide group. nih.govjst.go.jp

Substituent Effects: Research on N-isopropyl-2-iodobenzamide derivatives has shown that electron-donating groups on the benzene (B151609) ring enhance the catalyst's reactivity. nih.govnii.ac.jp The effect of a substituent at the 5-position (para to the iodine atom) on the rate of benzhydrol oxidation revealed a clear trend. nih.gov Electron-donating groups increase the catalytic activity, while electron-withdrawing groups decrease it. The observed order of reactivity for different 5-substituents is shown in the table below. nih.govresearchgate.net

The 5-methoxy derivative was found to be the most reactive catalyst in the series. nih.govresearchgate.net

Conformational Effects: The conformation of the amide group relative to the iodine atom plays a critical role in catalytic activity. It has been proposed that an intramolecular secondary bond interaction (I---O) between the iodine atom and the amide's carbonyl oxygen stabilizes the hypervalent iodine(V) intermediate. jst.go.jp

To investigate this, conformationally rigid, lactam-type 2-iodobenzamide catalysts like 8-iodoisoquinolinones were developed. jst.go.jpnih.gov These catalysts, with their bicyclic lactam structure, are more reactive than their flexible acyclic counterparts (e.g., N-isopropyl-2-iodobenzamide). jst.go.jp The rigid structure is believed to enforce a more efficient I---O interaction, which stabilizes the I(V) active species, accelerates its formation from the I(I) precatalyst, and ultimately leads to a faster rate of alcohol oxidation. jst.go.jp

Reactions of the Amide Functionality

The amide group of this compound provides a site for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties for applications in catalysis and materials science.

Derivatization of the Amide Nitrogen

The synthesis of N-substituted derivatives is a key strategy for modifying the properties of 2-iodobenzamide catalysts. While direct alkylation of the this compound parent is possible, a more common route involves the reaction of the corresponding acid chloride with a primary or secondary amine. nih.gov

For example, 5-bromo-2-iodo-N-isopropylbenzamide, a frequently used catalyst, was synthesized by reacting 5-bromo-2-iodobenzoyl chloride with isopropylamine (B41738) in the presence of triethylamine (B128534) in dichloromethane. This reaction proceeds in high yield, affording the desired N-substituted product as a white solid. nih.gov This method allows for the introduction of various substituents on the amide nitrogen, which can be used to fine-tune the steric and electronic properties of the resulting molecule.

Table of Compounds Mentioned

Hydrolysis and Transamidation Reactions

The benzamide functional group in this compound can undergo cleavage reactions, primarily through hydrolysis and, under specific catalytic conditions, transamidation. These reactions target the amide C-N bond, leading to the formation of new carboxylic acid derivatives or different amides.

Hydrolysis

The hydrolysis of this compound involves the cleavage of the amide bond by reaction with water, yielding 5-bromo-2-iodobenzoic acid and ammonia (B1221849). This process can be significantly accelerated by heating under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of 5-bromo-2-iodobenzoic acid and an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used). The protonation of the resulting ammonia to the non-nucleophilic ammonium ion renders the reaction essentially irreversible.

Base-Promoted Hydrolysis : Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This base-promoted reaction, which requires a full equivalent of base, also proceeds through a tetrahedral intermediate. The departure of the amide anion is followed by an acid-base reaction where the highly basic amide anion deprotonates the newly formed carboxylic acid. This results in the formation of a carboxylate salt (e.g., sodium 5-bromo-2-iodobenzoate) and ammonia. Subsequent acidification is necessary to obtain the free 5-bromo-2-iodobenzoic acid.

Table 1: Predicted Hydrolysis Reactions of this compound

| Condition | Reagents | Predicted Products |

|---|---|---|

| Acidic | H₂O, H⁺ (e.g., HCl), Heat | 5-Bromo-2-iodobenzoic acid, Ammonium salt (NH₄Cl) |

Transamidation

Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is challenging because the amide bond is generally unreactive due to resonance stabilization, and the incoming amine must be more nucleophilic than the amide's amino group. Direct transamidation of a primary amide like this compound typically requires catalysts to activate the amide.

Various catalytic systems have been developed for transamidation, including those based on iron(III) salts, L-proline, and hydroxylamine (B1172632) salts. For this compound, reaction with a primary or secondary amine under such catalytic conditions would be necessary to displace ammonia and form a new secondary or tertiary benzamide, respectively. The reaction is often driven to completion by removing the ammonia byproduct.

Table 2: Illustrative Transamidation Reaction of this compound

| Reactant | Amine | Catalyst (Example) | Predicted Product |

|---|---|---|---|

| This compound | R-NH₂ (Primary Amine) | Fe(III) salt | N-alkyl-5-bromo-2-iodobenzamide |

Selective Reactivity of Halogen Atoms in this compound

The this compound molecule possesses two different halogen atoms attached to the aromatic ring, presenting opportunities for selective functionalization. The differing reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in metal-catalyzed cross-coupling reactions, allows for one halogen to be targeted while the other remains intact.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker (bond energy ~213 kJ/mol) than the C-Br bond (~285 kJ/mol), making it more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), which is the initial and often rate-determining step in the catalytic cycle.

This difference in reactivity enables the selective coupling at the C-I position of this compound. By carefully choosing the reaction conditions (e.g., catalyst, ligand, temperature), a coupling partner like an organoboron compound (in Suzuki-Miyaura coupling) or a terminal alkyne (in Sonogashira coupling) can be introduced at the 2-position, leaving the bromine atom at the 5-position available for subsequent transformations. This stepwise functionalization is a powerful strategy in the synthesis of complex, polysubstituted aromatic compounds. For instance, performing a Sonogashira coupling at room temperature can often achieve high selectivity for the iodide position over the bromide.

Table 3: Predicted Selective Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Predicted Major Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-5-bromobenzamide |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 5-Bromo-2-(alkynyl)benzamide |

Applications in Advanced Organic Synthesis

5-Bromo-2-iodobenzamide as a Versatile Synthon

The presence of two different halogen atoms on the aromatic ring of this compound, each with distinct reactivity, makes it a highly valuable and versatile starting material, or "synthon," for the construction of complex molecular architectures. This differential reactivity allows for stepwise and controlled modifications, opening avenues for the synthesis of a wide array of functionalized molecules.

Precursor for Nitrogen-Containing Heterocyclic Compounds

This compound serves as an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The reactivity of the carbon-iodine bond, which is more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, is often exploited in these synthetic strategies.

A key transformation involves the conversion of this compound to its 2-amino derivative, 2-amino-5-bromo-3-iodobenzamide. This amino-functionalized intermediate is then primed for a variety of cyclization reactions. For instance, palladium-catalyzed reactions, such as the Sonogashira cross-coupling with terminal acetylenes, can be employed to introduce an alkynyl group at the 2-position. This is followed by a subsequent intramolecular reaction, known as heteroannulation, to construct the core of various heterocyclic systems.

Building Block for Annulated Derivatives (e.g., Indoles, Quinazolinones)

The strategic placement of functional groups in derivatives of this compound makes it an ideal building block for annulated heterocyclic systems, where one ring is fused to another. This is particularly evident in the synthesis of indoles and quinazolinones.

Following the introduction of an arylalkynyl group via Sonogashira coupling to the 2-amino-5-bromo-3-iodobenzamide intermediate, a palladium chloride-mediated heteroannulation can lead to the formation of novel indole-7-carboxamides. This method provides a direct route to poly-substituted indoles, which are important scaffolds in medicinal chemistry.

Furthermore, the same alkynylated intermediate can undergo a boric acid-mediated cyclocondensation with benzaldehyde (B42025) derivatives. This reaction, followed by a palladium chloride-mediated cyclization, affords complex, fused heterocyclic systems such as 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. The ability to construct such intricate molecular frameworks highlights the power of this compound as a versatile building block.

Table 1: Synthesis of Annulated Heterocycles from this compound Derivatives

| Starting Material Derivative | Key Reactions | Resulting Heterocycle |

| 2-Amino-5-bromo-3-(arylalkynyl)benzamide | Palladium chloride-mediated heteroannulation | 2-Aryl-1H-indole-7-carboxamide |

| 2-Amino-5-bromo-3-(arylalkynyl)benzamide | Boric acid-mediated cyclocondensation with benzaldehydes, followed by PdCl2-mediated cyclization | 2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one |

This table is based on synthetic routes starting from a derivative of this compound.

Convergent Synthesis Strategies Utilizing this compound

Convergent synthesis is a powerful strategy in organic chemistry that involves the independent synthesis of different fragments of a target molecule, which are then joined together in the final stages. This approach is often more efficient than a linear synthesis, where a molecule is built step-by-step. The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal candidate for such strategies.

Development of Novel Reagents and Catalysts from this compound Derivatives

The inherent reactivity of this compound and its derivatives also positions them as valuable precursors for the development of novel reagents and catalysts. The field of catalysis is continuously seeking new molecular entities that can facilitate chemical reactions with high efficiency and selectivity.

Research into environmentally benign 2-iodobenzamide (B1293540) catalysts for oxidative cleavage reactions has shown promise. These catalysts can be used in smaller, catalytic amounts, reducing waste and environmental impact. By extension, derivatives of this compound could be explored for the development of new catalysts with tailored electronic and steric properties. The bromo substituent can be used as a handle to introduce other functional groups or to attach the molecule to a solid support, creating recyclable catalysts. The development of such tailored catalysts from readily available starting materials like this compound is a promising area of ongoing research.

Computational and Theoretical Investigations of 5 Bromo 2 Iodobenzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov By approximating the many-electron Schrödinger equation, DFT methods, particularly with hybrid functionals like B3LYP, offer a balance of computational cost and accuracy for predicting molecular properties. researchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that finds the minimum energy conformation on the potential energy surface. For 5-Bromo-2-iodobenzamide, this would typically be performed using a basis set such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions necessary for anions and non-covalent interactions. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

|---|---|---|---|---|---|

| Bond Length (Å) | C-I | 2.115 | Bond Angle (°) | C-C-I | 121.5 |

| C-Br | 1.908 | C-C-Br | 119.8 | ||

| C=O | 1.235 | O=C-N | 122.3 | ||

| C-N | 1.360 | C-C-C(O) | 118.0 | ||

| N-H | 1.012 | Dihedral Angle (°) | I-C-C-C(O) | ~0.0 |

Once the geometry is optimized, the electronic structure can be analyzed. Frontier Molecular Orbital (FMO) analysis is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) act as the primary electron donor and acceptor, respectively. nih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.govedu.krd From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

| Parameter | Predicted Value (eV) | Formula | Description |

|---|---|---|---|

| EHOMO | -6.85 | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.95 | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.90 | ELUMO - EHOMO | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | 1.95 | -ELUMO | Energy released upon gaining an electron |

| Chemical Hardness (η) | 2.45 | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | 4.40 | (I + A) / 2 | Ability to attract electrons |

| Electrophilicity Index (ω) | 3.94 | χ² / (2η) | Propensity to accept electrons |

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, Raman)

DFT calculations are highly effective for predicting vibrational and electronic spectra, which serve as fingerprints for molecular identification and characterization. nih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations based on the optimized geometry can predict the positions and intensities of bands in the Infrared (IR) and Raman spectra. These calculations help in assigning the observed experimental vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov For this compound, key predicted vibrations would include the N-H stretches of the amide group, the C=O stretch, and the characteristic low-frequency stretches corresponding to the C-Br and C-I bonds.

| Vibrational Mode | Predicted IR Frequency | Predicted Raman Frequency | Assignment |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3500 | ~3500 | Amide -NH₂ group |

| N-H Symmetric Stretch | ~3380 | ~3380 | Amide -NH₂ group |

| C=O Stretch (Amide I) | ~1685 | ~1685 | Carbonyl group |

| N-H Bend (Amide II) | ~1620 | ~1620 | Amide -NH₂ group |

| C-N Stretch | ~1400 | ~1400 | Amide C-N bond |

| C-Br Stretch | ~650 | ~650 | Aromatic C-Br bond |

| C-I Stretch | ~580 | ~580 | Aromatic C-I bond |

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For this compound, key transitions would likely involve π→π* transitions within the aromatic system and n→π* transitions involving the lone pairs on the oxygen, bromine, and iodine atoms.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| ~295 | > 0.1 | HOMO → LUMO (π→π) |

| ~260 | > 0.1 | HOMO-1 → LUMO (π→π) |

| ~340 | < 0.01 | n→π* |

Analysis of Intramolecular Hydrogen Bonding and Halogen Bonding

Non-covalent interactions play a crucial role in determining the conformation and crystal packing of molecules. This compound possesses functionalities capable of forming both intramolecular hydrogen bonds and halogen bonds.

Intramolecular Hydrogen Bonding: The ortho-positioning of the iodine atom and the benzamide (B126) group allows for the potential formation of an intramolecular hydrogen bond between one of the amide protons (N-H) and the iodine atom (N-H···I). While iodine is a weak hydrogen bond acceptor, such interactions are known to occur and can influence the planarity and conformational preference of the amide group. rsc.orgnih.gov Computational methods like Natural Bond Orbital (NBO) analysis can quantify the strength of this interaction by measuring the charge transfer from the iodine lone pair to the antibonding orbital of the N-H bond. mdpi.com

Halogen Bonding: A halogen bond is a directional, non-covalent interaction between an electrophilic region (the σ-hole) on a halogen atom and a nucleophilic site. nih.gov In this compound, both iodine and bromine can act as halogen bond donors. The iodine atom, being larger and more polarizable, is a stronger halogen bond donor than bromine. researchgate.net In a solid-state structure, the iodine atom could form intermolecular halogen bonds (C-I···O=C) with the carbonyl oxygen of a neighboring molecule. unito.it Similarly, the bromine atom could participate in weaker C-Br···O or C-Br···N interactions. These interactions are key drivers in crystal engineering and can dictate the supramolecular assembly of the compound. researchgate.net

Molecular Dynamics Simulations

While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvent effects, and intermolecular interactions in a more realistic, dynamic environment. youtube.comnih.gov

For this compound, an MD simulation could be employed to:

Explore Conformational Space: Analyze the rotational barrier of the C(O)-NH₂ bond and the planarity of the molecule in different solvent environments.

Study Solvation: Investigate how solvent molecules (e.g., water, DMSO) arrange around the solute and form hydrogen or halogen bonds, affecting its properties.

Simulate Crystal Packing: Model the behavior of molecules in a crystal lattice to understand the stability of different polymorphs and the collective effect of intermolecular forces.

Probe Biomolecular Interactions: If the molecule has potential biological activity, MD simulations can model its binding to a target protein, revealing the stability of the complex and key interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their measured activity (e.g., reaction rate, biological potency). researchgate.net A QSAR model is a mathematical equation that relates numerical descriptors of the molecules to their activity.

A QSAR study is not applicable to a single compound like this compound. However, this molecule could be included as part of a larger dataset of substituted benzamides to build a predictive QSAR model. For such a model, relevant descriptors would include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Hydrophobic Descriptors: The partition coefficient (logP).

Topological Descriptors: Indices that describe molecular connectivity and branching.

A validated QSAR model for a series of benzamides could then be used to predict the reactivity or activity of new, unsynthesized analogues, guiding further chemical exploration. nih.govacs.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult or impossible to obtain experimentally. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies that govern reaction rates. nih.gov

For reactions involving this compound, such as nucleophilic aromatic substitution or transformations of the amide group, DFT calculations can be used to:

Identify Reaction Pathways: Compare different possible routes for a reaction to determine the most energetically favorable one.

Locate Transition States (TS): Optimize the geometry of the highest energy point along the reaction coordinate. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction. rsc.org

Analyze Reaction Intermediates: Characterize the structure and stability of any intermediates formed during the reaction.

These computational studies provide a detailed, atomistic understanding of how a chemical transformation occurs, enabling the rational design of reaction conditions and catalysts. rsc.org

Emerging Applications in Medicinal Chemistry Research

5-Bromo-2-iodobenzamide as a Scaffold for Bioactive Molecules

This compound serves as a versatile foundational structure, or scaffold, in synthetic medicinal chemistry. Its utility stems from the ortho-iodine and para-bromo substituents, which can be selectively targeted in various cross-coupling reactions. This differential reactivity is crucial for building molecular complexity in a controlled manner. Chemists can utilize palladium-catalyzed reactions, such as the Sonogashira and Suzuki-Miyaura cross-couplings, to first introduce a substituent at the more reactive iodo-position, and subsequently modify the bromo-position. researchgate.net This stepwise functionalization enables the construction of libraries of compounds with diverse substitutions, which is a key strategy in the search for new drug candidates. The benzamide (B126) core itself is a common feature in many biologically active molecules, further enhancing the potential of this scaffold in drug discovery programs. A closely related precursor, 2-amino-5-bromo-3-iodobenzamide, has been effectively used as a synthon for creating a range of polycarbo-substituted indoles and their related annulated derivatives. researchgate.net

Synthesis of Potential Lead Compounds

The structural attributes of this compound make it an ideal starting material for synthesizing heterocyclic compounds that are known to possess significant pharmacological activities.

Indole (B1671886) scaffolds are central to many areas of medicinal chemistry research. openmedicinalchemistryjournal.com The synthesis of novel indole derivatives can be efficiently achieved using precursors derived from this compound. For instance, 2-amino-5-bromo-3-iodobenzamide can undergo a palladium-catalyzed Sonogashira cross-coupling reaction with various terminal acetylenes. researchgate.net The resulting 2-amino-3-(arylalkynyl)benzamide intermediates can then be subjected to a palladium-chloride-mediated heteroannulation to form the indole ring system. researchgate.net This synthetic route allows for the introduction of a wide variety of substituents at the 2-position of the indole core. Further modifications can be made by leveraging the remaining bromo-substituent, leading to a diverse array of poly-substituted indoles for biological screening. researchgate.net The presence of a bromine atom at the C-5 position of the indole nucleus is often associated with enhanced biological activity. beilstein-archives.org

The quinazolinone ring is another privileged scaffold found in numerous bioactive compounds and approved drugs. ujpronline.com The synthesis of quinazolinone derivatives can be accomplished through various methods starting from ortho-halobenzamides. nih.govacs.org this compound fits the profile of a suitable starting material for these synthetic strategies. For example, copper-catalyzed domino reactions can be employed to react ortho-iodobenzamides with compounds like benzylamines to construct the quinazolinone core. acs.org These reactions often proceed through an initial coupling followed by an intramolecular cyclization to form the heterocyclic ring system. The presence of the bromo-substituent on the benzamide starting material results in a quinazolinone product that is pre-functionalized for further synthetic elaboration, enabling the creation of complex molecules for evaluation as potential lead compounds. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry where the biological activity of a series of compounds is correlated with their chemical structures to identify key features responsible for their effects. drugdesign.orgnih.gov For derivatives synthesized from the this compound scaffold, SAR studies are crucial for optimizing their therapeutic potential.

In studies involving 5-bromoindole (B119039) derivatives, which can be synthesized from this scaffold, the 5-bromo substituent has been shown to be important for activity. beilstein-archives.orgd-nb.infonih.gov For example, in a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives designed as potential inhibitors of VEGFR-2 tyrosine kinase, the substitution pattern on the benzylidene moiety significantly influenced the binding affinity. d-nb.info Similarly, novel 5-bromoindole-2-carboxylic acid derivatives targeting the EGFR tyrosine kinase showed that different heterocyclic moieties attached to the core structure resulted in varying levels of antiproliferative activity against cancer cell lines. nih.gov These studies demonstrate that while the 5-bromoindole core provides a solid foundation for bioactivity, fine-tuning the peripheral substituents is essential for maximizing potency and selectivity. nih.gov

Below is a table summarizing representative SAR findings for 5-bromoindole derivatives, illustrating how changes in substituents affect inhibitory activity.

| Compound ID | Core Scaffold | R Group | Target | Activity (IC₅₀) |

| 3a | 5-Bromoindole | 4-hydroxybenzylidene | VEGFR-2 | - |

| 5BDBIC | 5-Bromoindole | 4-(dimethyl amino)benzylidene | VEGFR-2 | 14.3 µM (HepG2) |

| Compound 3a | 5-Bromoindole | N-(4-chlorophenyl)carbothioamide | EGFR | - (Potent) |

This table is illustrative and compiles data from related derivative studies to show the principles of SAR. d-nb.infonih.gov

Interaction with Biological Targets (e.g., protein binding via molecular docking)

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein. mabjournal.com This method is instrumental in understanding the mechanism of action and guiding the design of more potent analogues. For derivatives of this compound, docking studies have provided valuable insights into their interactions with key cancer-related proteins such as VEGFR-2 and EGFR tyrosine kinases. d-nb.infonih.gov